Methyl 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopentanecarboxylate
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Overview
Description
Methyl 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopentanecarboxylate is a boronic acid derivative with a complex molecular structure. This compound is known for its utility in various chemical reactions, particularly in organic synthesis and medicinal chemistry.
Synthetic Routes and Reaction Conditions:
Methylation: The resulting boronic acid is then methylated using methanol and an acid catalyst to produce the final product.
Industrial Production Methods: Industrial production typically involves large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize efficiency.
Types of Reactions:
Oxidation and Reduction: It can undergo oxidation to form phenolic derivatives or reduction to produce boronic esters.
Substitution Reactions: The boronic acid moiety can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Suzuki-Miyaura Reaction: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., potassium carbonate), and an aryl halide.
Oxidation: Common oxidizing agents include hydrogen peroxide and chromium(VI) compounds.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed:
Biaryl Compounds: Resulting from Suzuki-Miyaura cross-coupling reactions.
Phenolic Derivatives: Formed through oxidation reactions.
Boronic Esters: Produced via reduction reactions.
Scientific Research Applications
Biology: In biological research, it serves as a tool for studying enzyme mechanisms and developing new bioactive molecules.
Medicine: The compound is explored for its potential therapeutic applications, including its use in drug discovery and development.
Industry: It is utilized in the production of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Mechanism of Action
The compound exerts its effects primarily through its boronic acid moiety, which can form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various biological and chemical processes.
Molecular Targets and Pathways Involved:
Enzyme Inhibition: The boronic acid group can inhibit enzymes by binding to their active sites.
Signal Transduction: It can modulate signaling pathways by interacting with key biomolecules.
Comparison with Similar Compounds
Boronic Acids: Similar compounds include phenylboronic acid and its derivatives.
Pinacol Esters: Compounds like pinacolboronic acid esters share structural similarities.
Uniqueness: Methyl 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopentanecarboxylate stands out due to its specific structural features, which enhance its reactivity and versatility in various applications.
This comprehensive overview highlights the significance of this compound in scientific research and industrial applications. Its unique properties and wide range of uses make it a valuable compound in the field of chemistry and beyond.
Properties
IUPAC Name |
methyl 1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopentane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27BO4/c1-17(2)18(3,4)24-20(23-17)15-10-8-14(9-11-15)19(16(21)22-5)12-6-7-13-19/h8-11H,6-7,12-13H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWMFCOKSVFXDID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3(CCCC3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27BO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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